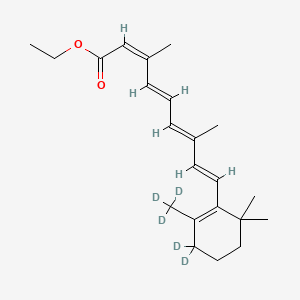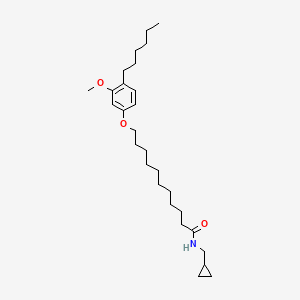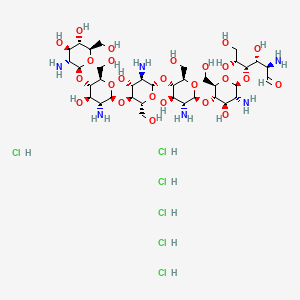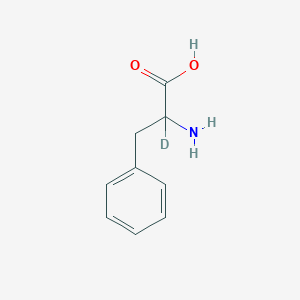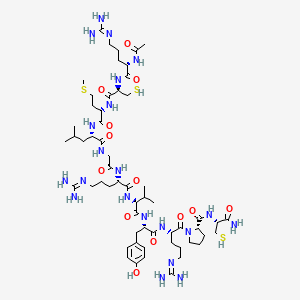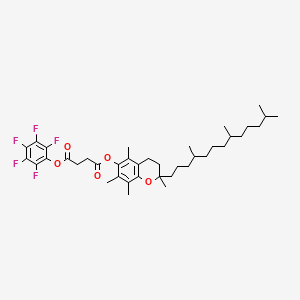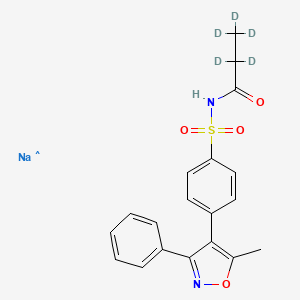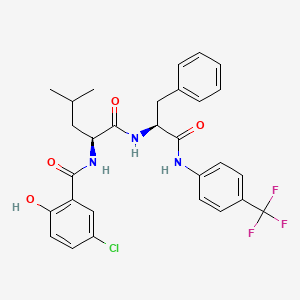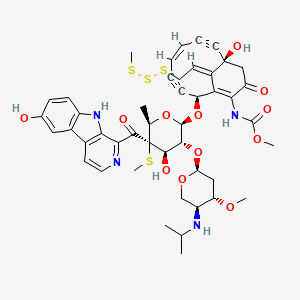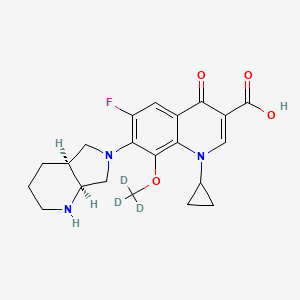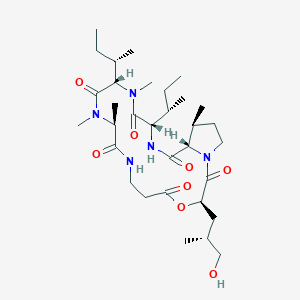
Hdac-IN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-38 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
Vorbereitungsmethoden
The synthesis of Hdac-IN-38 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Hdac-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hdac-IN-38 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions involving epigenetic dysregulation. In industry, it is used in the development of new drugs and as a research tool in drug discovery .
Wirkmechanismus
Hdac-IN-38 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through the modulation of gene expression and chromatin remodeling. The pathways involved in its mechanism of action include the regulation of transcription factors, cell cycle regulators, and apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-38 is one of many histone deacetylase inhibitors, and it has unique properties that distinguish it from other similar compounds. Compared to first-generation inhibitors, this compound is more selective for specific histone deacetylase isoforms, which may result in improved efficacy and reduced side effects. Similar compounds include vorinostat, belinostat, panobinostat, and romidepsin, each with its own spectrum of activity and therapeutic applications .
Eigenschaften
Molekularformel |
C27H28ClN3O2 |
|---|---|
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
(E)-3-[4-[[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propylamino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C27H28ClN3O2/c28-24-14-13-23-12-11-22-4-1-2-5-25(22)31(26(23)18-24)17-3-16-29-19-21-8-6-20(7-9-21)10-15-27(32)30-33/h1-2,4-10,13-15,18,29,33H,3,11-12,16-17,19H2,(H,30,32)/b15-10+ |
InChI-Schlüssel |
TURBURJBILXASP-XNTDXEJSSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)/C=C/C(=O)NO |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


